

# 4-Methoxy-N,N-dimethylcyclohexan-1-amine: Technical Profile & Synthetic Pathways

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## Compound of Interest

**Compound Name:** 4-methoxy-N,N-dimethylcyclohexan-1-amine

**CAS No.:** 172216-54-5

**Cat. No.:** B14274081

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## Executive Summary

**4-Methoxy-N,N-dimethylcyclohexan-1-amine** (Molecular Formula: C

H  
NO) is a disubstituted cyclohexane derivative characterized by a tertiary dimethylamine moiety and a distal methoxy ether group. This structural motif serves as a critical pharmacophore in the development of central nervous system (CNS) agents, particularly in the design of analgesics and sigma receptor ligands. Its amphiphilic nature—combining a basic amine center with a lipophilic ether-substituted ring—mimics the structural features of several psychoactive alkaloids and pharmaceutical intermediates, such as those found in the synthesis of Tramadol and related opioids.

## Chemical Identity & Physicochemical Properties

This compound exists as two geometric isomers—cis and trans—defined by the relative orientation of the dimethylamino and methoxy groups across the cyclohexane ring.

Table 1: Chemical Identification &amp; Predicted Properties

Parameter	Data / Description
Systematic Name	4-methoxy-N,N-dimethylcyclohexan-1-amine
Synonyms	1-(Dimethylamino)-4-methoxycyclohexane; N,N-dimethyl-4-methoxycyclohexylamine
Molecular Formula	C H NO
Molecular Weight	157.25 g/mol
SMILES	<chem>COC1CCC(CC1)N(C)C</chem>
InChI Key	Analogous to ZBUSNXOOCDOHST (N-methyl variant)
Physical State	Colorless to pale yellow oil (at RT)
Boiling Point (Pred.)	185–195 °C (at 760 mmHg)
pKa (Pred.)	~9.5 (Tertiary aliphatic amine)
LogP (Pred.)	1.3 – 1.6

*Note on CAS Registry: While the aromatic analog (4-methoxy-N,N-dimethylaniline, CAS 701-56-4) is widely commercially available, the cyclohexane derivative is often synthesized in situ or custom-ordered. Researchers must distinguish between the aromatic and aliphatic forms to avoid critical synthesis errors.*

## Synthetic Methodologies

The synthesis of **4-methoxy-N,N-dimethylcyclohexan-1-amine** is most efficiently achieved through Reductive Amination, a self-validating protocol that allows for the control of diastereoselectivity (cis/trans ratio).

## Protocol A: Reductive Amination (Preferred Route)

This method utilizes 4-methoxycyclohexanone as the starting material.<sup>[1]</sup> The reaction proceeds via the formation of an iminium intermediate, followed by hydride reduction.

Reagents:

- Substrate: 4-Methoxycyclohexanone (1.0 equiv)
- Amine Source: Dimethylamine (2.0 equiv, typically as HCl salt or THF solution)
- Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv) or Sodium Cyanoborohydride (NaBH<sub>4</sub>·CN).
- Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).
- Catalyst: Acetic Acid (AcOH) (1.0 equiv) to catalyze iminium formation.

Step-by-Step Workflow:

- Iminium Formation: Dissolve 4-methoxycyclohexanone in DCE. Add Dimethylamine and Acetic Acid.<sup>[2]</sup> Stir at Room Temperature (RT) for 30–60 minutes to establish the ketone-amine-iminium equilibrium.
- Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes. The mild nature of STAB minimizes the reduction of the ketone to the alcohol (a common side reaction).
- Quenching: After 12 hours, quench with saturated aqueous NaHCO<sub>3</sub>.
- Extraction: Extract the free base into Dichloromethane (DCM).

- Purification: The product is an amine; purification via acid-base extraction is highly effective. Acidify organic layer (1M HCl), wash organics (removes non-basic impurities), basify aqueous layer (pH > 12, NaOH), and re-extract into DCM.

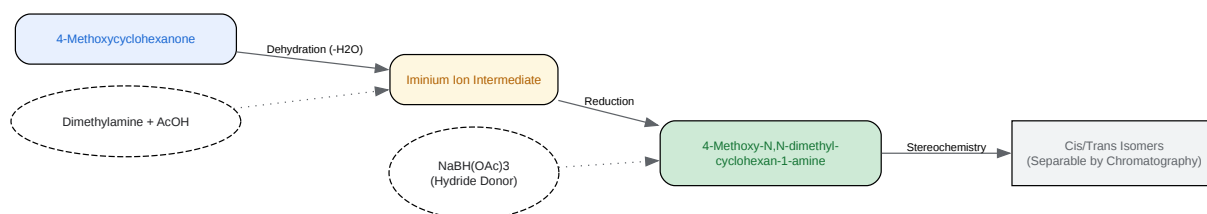
## Protocol B: Methylation of 4-(Dimethylamino)cyclohexanol

Alternatively, the ether linkage can be formed last. This route is useful if the alcohol precursor is available but requires strict anhydrous conditions to prevent elimination.

- Deprotonation: Treat 4-(dimethylamino)cyclohexanol with Sodium Hydride (NaH) in dry DMF at 0°C.
- Alkylation: Add Methyl Iodide (MeI) dropwise. Critical Control: Over-alkylation can quaternize the amine. Control stoichiometry (0.95 equiv MeI) or protect the amine as a borane complex prior to methylation.

## Mechanistic Visualization

The following diagram illustrates the reductive amination pathway, highlighting the critical intermediate and the divergence of stereoisomers.



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Figure 1: Reaction pathway for the reductive amination synthesis of the target amine.

## Applications in Drug Development

### Pharmacophore Utility

The 4-methoxy-N,N-dimethylcyclohexyl motif acts as a bioisostere for various lipophilic amine fragments in medicinal chemistry.

- **Opioid Receptor Modulators:** The structure shares homology with the "C-ring" fragment of Tramadol. Modifications at the 4-position (methoxy) allow researchers to probe the Structure-Activity Relationship (SAR) of the ether binding pocket in Mu-opioid receptors.
- **Sigma-1 Receptor Ligands:** Tertiary cyclohexylamines are privileged structures for Sigma-1 affinity, often investigated for neuroprotective and antidepressant properties.
- **Lysosomotropic Agents:** Due to the pKa (~9.5) and lipophilicity, this compound can accumulate in acidic organelles (lysosomes), a property utilized in designing intracellular drug delivery vectors.

## Self-Validating Quality Control

To ensure the integrity of this reagent in assays:

- **NMR Validation:** The methoxy singlet (~3.3 ppm) and dimethylamine singlet (~2.2 ppm) must integrate to a 3:6 ratio.
- **Isomer Ratio:** Use GC-MS to determine the cis/trans ratio. The cis isomer (axial/equatorial) typically elutes differently than the trans (equatorial/equatorial) on non-polar columns.

## References

- PubChem. 4-methoxy-N-methylcyclohexan-1-amine hydrochloride (Related Structure). National Library of Medicine. Available at: [\[Link\]](#)
- Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." *Journal of Organic Chemistry*, 1996, 61(11), 3849-3862. (Standard protocol basis).
- BindingDB. Target Interaction Data for Cyclohexylamine Derivatives. Available at: [\[Link\]](#)

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